molecular formula C26H25N3O4S B12034630 N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12034630
M. Wt: 475.6 g/mol
InChI Key: GEXOXQNHCNEBSW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone-based compound featuring a 3,4-dihydroquinazolin-4-one core substituted with two 4-ethoxyphenyl groups and a thioacetamide side chain. The quinazolinone scaffold is known for its biological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Synthetic routes typically involve condensation of anthranilic acid derivatives with thioglycolic acid or its analogs, followed by functionalization via Knoevenagel or nucleophilic substitution reactions . For example, details the synthesis of structurally similar compounds through refluxing intermediates with thiocarbonyl-bis-thioglycolic acid, yielding sulfanyl-linked acetamides.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H25N3O4S/c1-3-32-20-13-9-18(10-14-20)27-24(30)17-34-26-28-23-8-6-5-7-22(23)25(31)29(26)19-11-15-21(16-12-19)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30)

InChI Key

GEXOXQNHCNEBSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Ethoxyphenyl Groups: This step involves the substitution reactions where ethoxyphenyl groups are introduced to the quinazolinone core.

    Thioether Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to exhibit various biological activities, which may include inhibition of specific enzymes or modulation of receptor activity. The ethoxyphenyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (Target) Dual 4-ethoxyphenyl groups Enhanced lipophilicity; antimicrobial potential
N-(4-methylphenyl)-2-{[3-phenyl-4-oxoquinazolin-2-yl]sulfanyl}acetamide Phenyl instead of ethoxyphenyl; methylphenyl acetamide Moderate activity in enzyme inhibition assays
N-(3-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Chloro-methylphenyl acetamide substituent Improved steric hindrance for target selectivity
N-(4-sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Sulfamoylphenyl group; chlorophenyl quinazolinone Potent antibacterial activity (MIC: 2–8 µg/mL)

Key Observations :

  • Ethoxyphenyl vs. Phenyl : Ethoxyphenyl groups increase electron-donating capacity and metabolic stability compared to unsubstituted phenyl rings .
  • Sulfamoyl vs. Ethoxy : Sulfamoyl derivatives (e.g., compound 13 in ) exhibit stronger antimicrobial activity due to enhanced hydrogen bonding with bacterial targets .
Functional Group Variations in the Acetamide Side Chain
Compound Name Acetamide Modification Impact on Reactivity Reference
N,N-diethyl-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Diethylamine substituent Reduced polarity; improved CNS penetration
N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxoquinazolin-2-yl]sulfanyl}acetamide Thioxothiazolidinone ring Tautomerism (1:1 ratio of imino/thiazolidinone forms) affects solubility
N-(4-ethoxyphenyl)-2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]acetamide Cyano-hydrazinylidene group Chelation potential for metal-binding targets

Key Observations :

  • Thioxothiazolidinone Integration: Compounds like 6a–o () show dual inhibition of enzymes (e.g., COX-2 and DHFR) due to tautomeric flexibility .
  • Diethylamine Substitution : Increased steric bulk in diethyl derivatives reduces metabolic degradation but may limit target affinity .
Pharmacological and Physicochemical Properties
Property Target Compound N-(4-sulfamoylphenyl) Analog N-(3-chloro-4-methylphenyl) Analog
Molecular Weight (g/mol) 477.5 464.0 483.0
LogP (Predicted) 3.8 2.5 4.2
Aqueous Solubility (µg/mL) 12.7 28.4 8.9
Antimicrobial Activity (MIC) 16 µg/mL (E. coli) 4 µg/mL (E. coli) 32 µg/mL (E. coli)

Key Observations :

  • Sulfamoylphenyl analogs exhibit superior solubility and antimicrobial potency due to polar sulfonamide groups .
  • Chloro-methylphenyl substitution increases LogP but reduces solubility, limiting bioavailability .

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